molecular formula C23H25N3O3S B2956040 N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[1-(2,6-diethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide CAS No. 893377-55-4

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[1-(2,6-diethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide

Cat. No.: B2956040
CAS No.: 893377-55-4
M. Wt: 423.53
InChI Key: NRUCBYWVZCINRK-UHFFFAOYSA-N
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Description

N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-{[1-(2,6-diethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a structurally complex acetamide derivative characterized by two distinct pharmacophores:

  • Benzodioxol methyl group: The 1,3-benzodioxole moiety is linked via a methylene bridge to the acetamide nitrogen.
  • Imidazole-sulfanyl-acetamide core: A sulfur-linked imidazole ring substituted with a 2,6-diethylphenyl group at the 1-position. The imidazole-thioether motif is frequently observed in antifungal and anticancer agents, suggesting possible dual therapeutic roles .

The compound’s synthesis likely involves nucleophilic substitution reactions to attach the sulfanyl group to the acetamide backbone, followed by condensation with the benzodioxol methylamine intermediate.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(2,6-diethylphenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3S/c1-3-17-6-5-7-18(4-2)22(17)26-11-10-24-23(26)30-14-21(27)25-13-16-8-9-19-20(12-16)29-15-28-19/h5-12H,3-4,13-15H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRUCBYWVZCINRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)N2C=CN=C2SCC(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[1-(2,6-diethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[1-(2,6-diethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[1-(2,6-diethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new materials and drugs.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[1-(2,6-diethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in various biological pathways.

    Pathways Involved: It can modulate signaling pathways, leading to effects such as inhibition of enzyme activity or alteration of receptor function.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Biological Activity Reference
Target Compound Acetamide + imidazole-sulfanyl 2,6-diethylphenyl, benzodioxol Inferred: Antifungal/CNS activity
3‑(2‑(1H‑Benzo[d]imidazol‑2-ylthio)acetamido)‑N‑(2,4-dinitrophenyl)benzamide (W1) Benzimidazole-thioacetamido 2,4-dinitrophenyl Antimicrobial, anticancer
N-(4-Methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8g) Oxadiazole-sulfanyl acetamide 4-methylphenyl Enzyme inhibition
Pretilachlor Chloroacetamide 2,6-diethylphenyl, propoxyethyl Herbicide

Heterocyclic Core Variations

  • Imidazole vs. Benzimidazole (W1): The target compound’s imidazole ring lacks the fused benzene ring present in W1’s benzimidazole core.
  • Oxadiazole (8g) : The oxadiazole ring in 8g is more electron-deficient than imidazole, which may enhance hydrogen-bonding interactions with enzyme active sites. However, the target compound’s imidazole group offers greater metabolic stability .

Substituent Impact

  • 2,6-Diethylphenyl vs.
  • Benzodioxol vs. Indole (8g) : The benzodioxol group in the target compound may resist oxidative metabolism better than the indole moiety in 8g, which is prone to cytochrome P450-mediated degradation .

Antifungal Potential

The imidazole-sulfanyl moiety is structurally analogous to clotrimazole, a known antifungal agent. The 2,6-diethylphenyl substituent may enhance binding to fungal lanosterol 14α-demethylase compared to simpler alkyl or nitro-substituted derivatives .

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